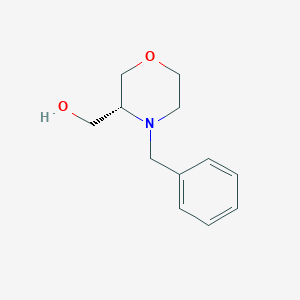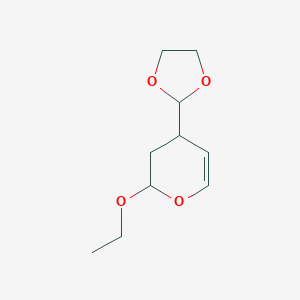
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran, also known as DEP, is a heterocyclic organic compound that has been widely used in scientific research. It is a colorless liquid that has a sweet odor and is soluble in water. DEP has been used in various fields of research, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is not well understood. However, it has been proposed that 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran acts as a Lewis acid and forms complexes with nucleophiles such as oxygen and nitrogen atoms. This complex formation can lead to changes in the reactivity and stability of the nucleophile, which can affect the reaction outcome.
Biochemische Und Physiologische Effekte
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has also been shown to have anti-inflammatory and antioxidant properties. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have a protective effect on liver cells and to improve liver function in animal models. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been shown to have a neuroprotective effect and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has a low toxicity and is not known to have any adverse effects on human health. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a versatile compound that can be used in various fields of research.
However, 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran also has some limitations for lab experiments. It is a relatively expensive compound that may not be readily available in some labs. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a relatively reactive compound that can undergo side reactions, which can affect the reaction outcome. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran is also a relatively volatile compound that can evaporate quickly, which can affect the reaction yield.
Zukünftige Richtungen
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has several potential future directions for scientific research. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can also be used as a reagent in the synthesis of various heterocyclic compounds, which have potential applications in various fields of research. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can also be used as a solvent for the extraction of natural products, which can have potential applications in the food and cosmetic industries. Overall, 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has a wide range of potential future directions for scientific research.
Synthesemethoden
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be synthesized by the reaction of ethyl acetoacetate and 1,3-dioxolane in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate that undergoes cyclization to produce 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran. The yield of 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran can be increased by using a solvent such as ethanol and by controlling the reaction temperature.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been used in various scientific research applications. It has been used as a solvent for the extraction of natural products, as a reactant in organic synthesis, and as a stabilizer in emulsions. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has been used in the synthesis of various compounds, including pyranopyrazoles, pyrazolopyridines, and pyrazolopyrimidines. 4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines.
Eigenschaften
CAS-Nummer |
110238-80-7 |
|---|---|
Produktname |
4-(1,3-Dioxolan-2-YL)-2-ethoxy-3,4-dihydro-2H-pyran |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H16O4/c1-2-11-9-7-8(3-4-12-9)10-13-5-6-14-10/h3-4,8-10H,2,5-7H2,1H3 |
InChI-Schlüssel |
XODAGZOANOPFGF-UHFFFAOYSA-N |
SMILES |
CCOC1CC(C=CO1)C2OCCO2 |
Kanonische SMILES |
CCOC1CC(C=CO1)C2OCCO2 |
Synonyme |
2H-Pyran,4-(1,3-dioxolan-2-yl)-2-ethoxy-3,4-dihydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




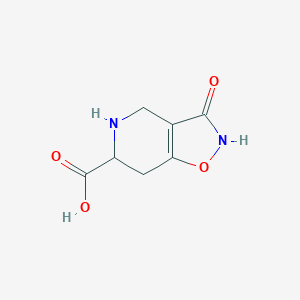
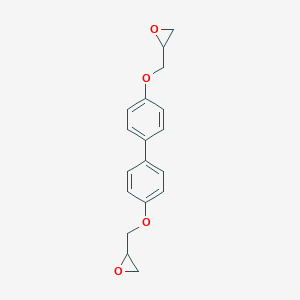
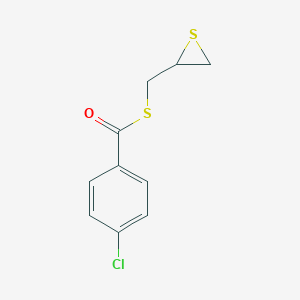

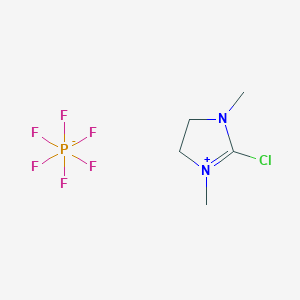
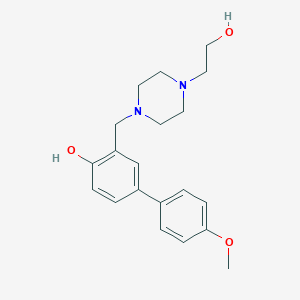
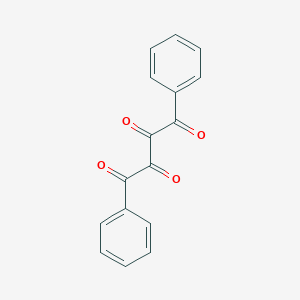
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
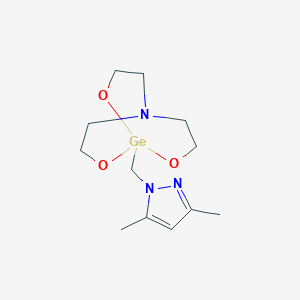
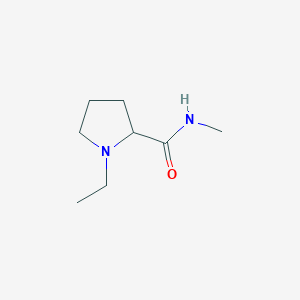
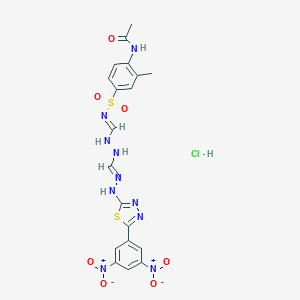
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
